molecular formula C15H12ClNO2S3 B2864113 5-chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide CAS No. 1797142-58-5

5-chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2864113
CAS No.: 1797142-58-5
M. Wt: 369.9
InChI Key: NRDYSJHBKBJUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions for the condensation of thioglycolic acid derivatives with α,β-acetylenic esters .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale application of these synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives .

Scientific Research Applications

5-chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide has several applications in scientific research:

Properties

IUPAC Name

5-chloro-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2S3/c16-13-4-3-12(22-13)15(19)17-7-10-1-2-11(21-10)14(18)9-5-6-20-8-9/h1-6,8,14,18H,7H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDYSJHBKBJUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C2=CC=C(S2)CNC(=O)C3=CC=C(S3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.